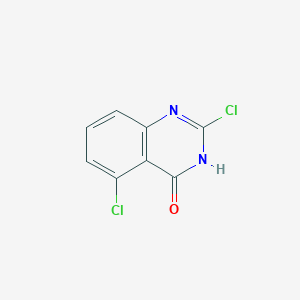

2,5-Dichloroquinazolin-4-ol

説明

Significance of the Quinazolinone Scaffold in Contemporary Medicinal Chemistry Research

The quinazolinone core is considered a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. semanticscholar.org This versatility has led to the development of numerous compounds with a wide array of pharmacological effects. Quinazolinone derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant agents. nih.govresearchgate.netmdpi.comrjptonline.orgnih.govnih.gov The stability of the quinazolinone ring to metabolic oxidation and hydrolysis, coupled with the potential for substitution at various positions, allows for the fine-tuning of its biological activity and pharmacokinetic properties. researchgate.net

The significance of this scaffold is underscored by the number of quinazolinone-based drugs that have reached the market. nih.govnih.gov These include agents for treating cancer, hypertension, and other conditions. The ongoing research into novel quinazolinone derivatives continues to expand their therapeutic potential, with many new compounds in various stages of preclinical and clinical development. nih.govnih.gov The adaptability of the quinazolinone framework allows for its hybridization with other pharmacologically active moieties, a strategy that has been successfully employed to enhance the potency and selectivity of these compounds. rsc.org

Contextualizing 2,5-Dichloroquinazolin-4-ol within Halogenated Quinazolinone Chemistry

Halogenation of the quinazolinone scaffold is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of the molecule, which can significantly influence its biological activity. nih.govjst.go.jp The introduction of halogen atoms, such as chlorine, can enhance binding affinity to target proteins, improve metabolic stability, and alter the pharmacokinetic profile of the compound. nih.gov Halogenated quinazolinones have demonstrated significant potential, particularly as anticancer agents. nih.gov

This compound is a specific example of a halogenated quinazolinone. The presence of a chlorine atom at the 2-position of the pyrimidinone ring and another at the 5-position of the benzene (B151609) ring distinguishes its chemical properties and potential biological activity from other quinazolinone derivatives. Halogenated quinazolinones are valuable synthetic intermediates, often utilized in cross-coupling reactions to create more complex, polysubstituted derivatives with diverse applications in materials science and medicinal chemistry. nih.govmdpi.comresearchgate.net The reactivity of the carbon-halogen bonds, particularly at the 2- and 4-positions of the quinazoline (B50416) ring system, allows for further chemical modifications. nih.gov

Research Scope and Academic Objectives Pertaining to this compound Investigations

The primary research interest in this compound lies in its potential as a building block for the synthesis of novel, biologically active compounds. The academic objectives surrounding investigations into this compound typically involve:

Synthetic Methodology Development: Exploring efficient and selective methods for the synthesis of this compound and its subsequent derivatization. This includes leveraging metal-catalyzed cross-coupling reactions to introduce various substituents at the chloro-positions. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives of this compound and evaluating their biological activities to understand how different substituents at various positions influence their therapeutic effects. nih.govnih.gov

Exploration of Biological Potential: Screening this compound and its derivatives against a range of biological targets to identify novel therapeutic applications. Given the known activities of halogenated quinazolinones, these investigations often focus on anticancer and antimicrobial properties. semanticscholar.orgnih.gov

The ultimate goal of such research is to develop new chemical entities with improved efficacy, selectivity, and safety profiles for the treatment of various diseases.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-dichloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCPFNYWLIXCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653127 | |

| Record name | 2,5-Dichloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107694-73-4 | |

| Record name | 2,5-Dichloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Pharmacological Investigations of 2,5 Dichloroquinazolin 4 Ol and Quinazolinone Analogues

Anticancer Activity and Mechanisms of Action of Quinazolinone Analogues

The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer drugs. The introduction of halogen substituents has been a common strategy to modulate the biological activity of these compounds. Research on various halogenated quinazolinones has demonstrated their ability to interfere with key cellular processes involved in cancer progression. However, specific data pertaining to 2,5-Dichloroquinazolin-4-ol is largely absent from published studies.

Cell Cycle Arrest Induction in Cancer Cell Lines

The induction of cell cycle arrest is a common mechanism of action for many anticancer agents, preventing the uncontrolled proliferation of cancer cells. Studies on various quinazolinone derivatives have shown that they can arrest the cell cycle at different phases, such as G1/S or G2/M, by modulating the activity of cyclin-dependent kinases (CDKs) and other cell cycle regulatory proteins. Unfortunately, specific studies detailing the effect of this compound on the cell cycle of any cancer cell line, including data on the specific phases of arrest or the molecular pathways involved, could not be identified in the reviewed literature.

Apoptosis Induction Pathways and Molecular Markers

Apoptosis, or programmed cell death, is another critical mechanism through which anticancer drugs exert their effects. Many quinazolinone analogues have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often evidenced by the activation of caspases, changes in mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins. However, there is a notable lack of research specifically investigating the pro-apoptotic activity of this compound. Consequently, information on its ability to induce apoptosis and the specific molecular markers involved is not available.

Enzyme Inhibition Profiles and Specificity

The inhibition of specific enzymes that are crucial for cancer cell survival and proliferation is a key strategy in targeted cancer therapy. Quinazolinone derivatives have been extensively studied as inhibitors of various enzymes.

Tyrosine Kinases: The 4-anilinoquinazoline (B1210976) scaffold is a well-known inhibitor of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). Halogen substitutions on this scaffold can significantly influence inhibitory potency. While general structure-activity relationships for halogenated anilinoquinazolines exist, specific inhibitory data (e.g., IC50 values) for this compound against any tyrosine kinase are not reported in the available literature.

Topoisomerase II: Topoisomerase II is another important target for anticancer drugs. Some quinazolinone derivatives have been found to inhibit this enzyme, thereby interfering with DNA replication and repair. However, no studies were found that specifically evaluated the inhibitory activity of this compound against topoisomerase II.

Purine Nucleoside Phosphorylase (PNP): PNP inhibitors have been investigated for their potential in cancer therapy. While some heterocyclic compounds are known to inhibit PNP, there is no available data to suggest that this compound has been screened for or possesses inhibitory activity against this enzyme.

DNA Binding and Intercalation Studies

Some anticancer compounds exert their cytotoxic effects by binding to and intercalating with DNA, which can disrupt DNA replication and transcription. Although some quinazoline-based compounds have been shown to interact with DNA, specific studies on the DNA binding and intercalation properties of this compound are absent from the scientific literature.

Structure-Activity Relationships (SAR) for Cytotoxicity and Selectivity

Structure-activity relationship studies are crucial for optimizing the anticancer potency and selectivity of lead compounds. For the quinazolinone class, the nature and position of substituents on the heterocyclic ring system significantly impact their cytotoxic effects.

The introduction of halogens is a widely used strategy in medicinal chemistry to enhance the biological activity of a compound. In the context of quinazolinones, halogen substitution can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, studies on various halogenated quinazolinones have shown that the position and type of halogen can dramatically affect their anticancer potency. Generally, the presence of halogens on the quinazolinone core or on substituents at the 2- or 3-positions can lead to enhanced cytotoxicity against various cancer cell lines. However, a detailed SAR study that includes this compound and systematically evaluates the impact of the chlorine atoms at the 2 and 5 positions on its cytotoxicity and selectivity is not currently available.

While the quinazolinone scaffold and its halogenated derivatives represent a promising area of research in medicinal chemistry for the development of novel anticancer agents, there is a significant lack of specific, publicly available scientific data for this compound. The detailed mechanistic studies, including cell cycle analysis, apoptosis induction pathways, specific enzyme inhibition profiles, and DNA interaction studies, that have been conducted for other analogues have not been reported for this particular compound. Therefore, a comprehensive and scientifically accurate article focusing solely on the medicinal chemistry and pharmacological investigations of this compound, as per the requested outline, cannot be generated at this time. Further experimental research is required to elucidate the biological activities and mechanisms of action of this specific compound.

Influence of Substituents at Quinazolinone Ring Positions

The pharmacological profile of the quinazolinone scaffold is significantly dictated by the nature and position of various substituents on its bicyclic structure. Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 3, 6, 7, and 8 of the quinazolinone ring are crucial in modulating their biological activities. nih.govresearchgate.netnih.gov

At position 2, the introduction of methyl, amine, or thiol groups, as well as substituted aromatic rings, has been shown to be essential for antimicrobial activities. nih.gov For instance, 2,3,6-trisubstituted quinazolinone derivatives with a p-dimethylaminophenyl group at C-2 exhibited higher anti-inflammatory activity than the standard drug phenylbutazone. mdpi.com Furthermore, shifting the phenyl ring from position 3 to position 2 and incorporating a thioacetohydrazide linker can enhance cyclooxygenase-2 (COX-2) selectivity and anti-inflammatory potency. nih.gov

Substitutions at the N-3 position are also critical. The presence of a substituted aromatic ring at this position is a common feature in many biologically active quinazolinones. nih.gov For analgesic activity, an aliphatic substituent at N-3 is favorable, and this activity can be enhanced by replacing the aliphatic group with an aryl group. mdpi.com Conversely, electron-withdrawing groups at N-3 tend to decrease analgesic effects. mdpi.com The hybridization of the quinazolinone moiety at position 3 with other heterocyclic systems like thiazolidinone, thiazole, and azetidinone has been shown to improve both analgesic and anti-inflammatory activities. mdpi.com

The benzene (B151609) portion of the quinazolinone ring, specifically positions 6 and 7, also offers opportunities for modification. The presence of halogen atoms, such as chlorine, at positions 6 and 8 can improve antimicrobial properties. nih.gov For anti-inflammatory activity, electron-withdrawing groups at C-6 and C-7 have been found to increase efficacy. mdpi.com Specifically, 6-bromo-substituted quinazolinone has been identified as a potent anti-inflammatory agent. mdpi.com In another example, a derivative with chlorine at C-6 and a methyl group at C-8 showed good anti-inflammatory activity. mdpi.com

These findings underscore the versatility of the quinazolinone scaffold and highlight the key positions where structural modifications can be made to optimize a desired pharmacological effect.

Antimicrobial Activities and Relevant Biological Targets

Quinazolinone and its derivatives are recognized as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including significant antimicrobial effects. nih.govnih.gov These compounds have shown efficacy against both bacterial and fungal pathogens, often through mechanisms that are distinct from existing antimicrobial agents, making them promising candidates in the face of growing drug resistance. nih.govresearchgate.net

Antibacterial Efficacy and Inhibition Mechanisms

Quinazolinone derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant strains. nih.govacs.org Their mechanism of action often involves the inhibition of crucial bacterial enzymes. One primary target is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. eco-vector.commdpi.com By inhibiting this enzyme, quinazolinones disrupt DNA synthesis, leading to bacterial cell death. eco-vector.com

Another key mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are vital for the synthesis of the bacterial cell wall. acs.org Certain quinazolinones have been shown to bind to an allosteric site on PBP2a in MRSA, an enzyme that confers resistance to β-lactam antibiotics. eco-vector.com This non-β-lactam mode of PBP inhibition makes these compounds particularly interesting for overcoming resistance. acs.org

The antibacterial profile is heavily influenced by the substitution pattern. For example, compounds with a naphthyl radical or an amide group linked to a phenyl ring have shown pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The lipophilicity and structural features of these substituents are thought to enhance binding to bacterial targets and improve penetration through the bacterial cell membrane. eco-vector.com

Below is a table summarizing the antibacterial activity of selected quinazolinone derivatives.

| Compound/Derivative | Target Organism(s) | Mechanism of Action | Reference |

| 4(3H)-Quinazolinones | Staphylococcus aureus (including MRSA), E. faecium | Inhibition of Penicillin-Binding Proteins (PBPs), including PBP1 and PBP2a | acs.org |

| Quinoline Derivatives | Bacteria | Inhibition of DNA gyrase and topoisomerase IV | eco-vector.com |

| Naphthyl-substituted Quinazolinone | Staphylococcus aureus, Streptococcus pneumoniae | Not specified, increased hydrophobicity may enhance membrane solubility | eco-vector.com |

| Amide-substituted Quinazolinone | Staphylococcus aureus, Streptococcus pneumoniae | Not specified, may increase binding to enzymes in DNA replication and protein synthesis | eco-vector.com |

Antifungal Efficacy and Mechanism of Action

Quinazolinone derivatives also exhibit a broad spectrum of antifungal activity against various phytopathogenic fungi and human fungal pathogens. nih.govmdpi.com Several studies have demonstrated their effectiveness against species such as Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, Fusarium oxysporum, and various Candida species. nih.govmdpi.comscienceopen.com

The mechanism of antifungal action for quinazolinones can involve multiple targets. One proposed mechanism is the disruption of the fungal cell wall and the functional integrity of the cytoplasmic membrane. nih.govscienceopen.com Studies on some derivatives have shown that they can increase the permeability of the cell membrane. nih.gov This leads to the leakage of cellular contents and ultimately, cell death. scienceopen.com

Another potential target is the ergosterol (B1671047) biosynthesis pathway. researchgate.net Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane structure and function. Some quinazolinone analogues are believed to act by inhibiting enzymes within this pathway, similar to the mechanism of azole antifungal drugs. researchgate.net Research on certain 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives demonstrated that they cause malformation of the hyphae and condensation of the endosome in F. oxysporum. nih.gov

The antifungal potency is highly dependent on the substituents. For instance, a pyrazol-quinazolinone derivative showed a significant inhibitory effect against Fusarium oxysporum f. sp. Niveum. mdpi.com

The table below presents findings on the antifungal activity of specific quinazolinone analogues.

| Compound/Derivative | Target Fungi | Proposed Mechanism of Action | IC50/EC50 Values (µg/mL) | Reference |

| Compound 6c | S. sclerotiorum, P. sasakii, F. graminearum, F. oxysporum | Damaged organelles, changed permeability of cell membranes | 2.46, 2.94, 6.03, 11.9 respectively | nih.gov |

| Pyrazol-quinazolinone (2c) | Fusarium oxysporum f. sp. Niveum | Not specified | 62.42% inhibition at 300 mg/L | mdpi.com |

| 6-Fluoro-4-alkylthioquinazolines (3a, 3g, 3h) | Various fungi including F. oxysporum | Increased cell membrane permeability, malformation of hyphae | 8.3 to 64.2 | nih.gov |

Anti-inflammatory and Analgesic Properties

The quinazoline (B50416) and quinazolinone scaffolds are integral to a number of compounds exhibiting potent anti-inflammatory and analgesic activities. mdpi.comresearchgate.net These properties have been extensively studied, leading to the development of marketed drugs and numerous investigational compounds. mdpi.com One such example is proquazone, a non-steroidal anti-inflammatory drug (NSAID) based on the quinazolinone structure, used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.commdpi.com

Research has shown that the anti-inflammatory and analgesic efficacy of quinazolinone derivatives is closely tied to their substitution patterns. mdpi.com For instance, 2,3,6-trisubstituted quinazolinones have shown variable anti-inflammatory activity, with some derivatives containing o-methoxyphenyl and p-dimethylaminophenyl groups demonstrating higher potency than the standard drug phenylbutazone. mdpi.com Similarly, hybrid molecules that combine the quinazolinone core with other heterocyclic systems like thiazolidinone and azetidinone have yielded compounds with significant anti-inflammatory and analgesic effects. mdpi.com Studies using animal models, such as the carrageenan-induced paw edema test and the p-benzoquinone-induced writhing test, have consistently confirmed the dose-dependent anti-inflammatory and analgesic potential of novel quinazolinone derivatives. nih.govjneonatalsurg.com

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinazolinone derivatives are mediated through various molecular mechanisms, primarily involving the inhibition of key enzymes and signaling pathways in the inflammatory cascade. A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins. nih.gov By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with traditional NSAIDs. nih.gov

Neurodegenerative Disease Research Applications

The quinazoline and quinazolinone scaffolds have emerged as promising structures in the search for therapeutics for neurodegenerative diseases, most notably Alzheimer's disease. mdpi.comdrugbank.com The complex and multifactorial nature of these diseases necessitates the development of multi-target-directed ligands, and the versatility of the quinazoline core makes it an ideal framework for designing such agents. mdpi.com

Research has demonstrated that quinazoline derivatives can modulate several key pathological pathways in neurodegenerative disorders. drugbank.com One of the primary targets is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, the compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key strategy in managing the cognitive symptoms of Alzheimer's disease. researchgate.net

Furthermore, quinazolinone-based compounds have been investigated for their ability to inhibit the aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease pathology. mdpi.comresearchgate.net Some derivatives have also shown the ability to inhibit β-secretase 1 (BACE1), an enzyme involved in the production of Aβ. researchgate.net Beyond these specific targets, quinazoline derivatives have also been reported to possess antioxidant properties, which can help mitigate the neuronal damage caused by oxidative stress, a common feature in neurodegenerative conditions. mdpi.com The potential of these compounds to cross the blood-brain barrier is another critical feature for their application in treating central nervous system disorders. google.com More recently, quinazolin-4-one derivatives have been designed as selective histone deacetylase-6 (HDAC6) inhibitors, which have shown promise in improving learning in preclinical models of Alzheimer's disease. acs.org

Acetylcholinesterase Enzyme Inhibition Studies

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. nih.gov The quinazolinone scaffold has emerged as a significant pharmacophore in the design of novel cholinesterase inhibitors. dergipark.org.trnih.gov Researchers have synthesized and evaluated various series of 4(3H)-quinazolinone derivatives for their potential to inhibit AChE, leading to the identification of several promising compounds. dergipark.org.trnih.gov

In one study, a series of 4(3H)-quinazolinone derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety were synthesized and assessed for their AChE inhibitory activity using a modification of Ellman's spectrophotometric method. dergipark.org.tr While none of the synthesized compounds had a determinable IC50 value, several demonstrated notable inhibitory effects when compared with the reference drug, donepezil. dergipark.org.tr Specifically, compounds 5b (2-methyl-3-{4-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-one) and 5d (2-methyl-3-{4-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-one) were identified as the most promising agents from this series. dergipark.org.tr Compound 5a showed moderate activity, while other analogues (5c, 5e, and 5f ) displayed relatively weak inhibition. dergipark.org.tr

The detailed inhibition percentages for the most active compounds at different concentrations are presented below.

Table 1: Acetylcholinesterase Inhibition of 4(3H)-Quinazolinone-1,3,4-thiadiazole Derivatives

| Compound | Concentration (mM) | % Inhibition |

|---|---|---|

| 5b | 1 | 27.10 |

| 0.1 | 14.21 | |

| 5d | 1 | 25.84 |

| 0.1 | 11.43 | |

| 5a | 1 | 11.62 |

| 0.1 | 2.29 |

Data sourced from DergiPark. dergipark.org.tr

Further research into other quinazolinone analogues has also yielded compounds with significant AChE inhibitory potential. A study on 3,4-dihydroquinazoline derivatives found that while most compounds showed weak activity against AChE, they were potent inhibitors of butyrylcholinesterase (BChE), another key enzyme in cholinergic transmission. nih.gov For instance, compounds 8b and 8d from this series were the most active against BChE with IC50 values of 45 nM and 62 nM, respectively, and showed 146- and 161-fold higher selectivity for BChE over AChE. nih.gov

In a different investigation focusing on diversely functionalized quinolinones, compound QN8 was identified as a potent, selective, and non-competitive inhibitor of human recombinant AChE (hrAChE), with an IC50 value of 0.29 µM and a Ki value of 79 nM. researchgate.net This highlights the potential of the broader quinolinone/quinazolinone chemical space in developing effective AChE inhibitors. researchgate.net The development of multi-target drugs based on the quinazolinone structure is an active area of research, aiming to address the complex nature of neurodegenerative diseases by concurrently inhibiting cholinesterase and modulating other relevant biological targets. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methyl-3-{4-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-one |

| 2-methyl-3-{4-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-one |

| Donepezil |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like 2,5-dichloroquinazolin-4-ol might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations are employed to predict the binding affinity, often expressed as a docking score or estimated free energy of binding, between a ligand and its target. These simulations explore various possible conformations of the ligand within the binding site of the receptor, identifying the most energetically favorable pose. For this compound, this would involve docking the molecule into the active site of a relevant biological target. The resulting scores would provide a quantitative estimate of its binding strength, which is a key indicator of its potential biological activity. Different scoring functions can be used to rank potential ligands, helping to prioritize compounds for further experimental testing.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. By analyzing the docked pose of this compound, researchers can identify the key amino acid residues in the binding site that form these critical contacts. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs through chemical modification.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR models are developed using a dataset of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds like this compound. The development of a robust QSAR model requires a diverse set of chemical structures and their corresponding biological data. For quinazolinone derivatives, QSAR models have been successfully built to predict their activity against various targets. A predictive model for this compound would allow for the virtual screening of similar compounds and the prioritization of candidates for synthesis and testing.

To build a QSAR model, various molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight) and steric features (e.g., molecular shape, volume). By analyzing the contribution of these descriptors to the biological activity, researchers can elucidate the Structure-Activity Relationship (SAR). This analysis reveals which molecular properties are most important for activity, providing crucial guidance for optimizing the chemical structure to enhance potency and other desired properties.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. MD simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture provided by molecular docking.

By simulating the behavior of the this compound-target complex in a solvated environment that mimics physiological conditions, MD simulations can assess the stability of the binding pose predicted by docking. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time to evaluate the stability of the complex. Furthermore, these simulations can reveal important conformational changes in both the ligand and the protein upon binding, providing a more complete understanding of the binding process and the dynamic nature of the interaction. This information is critical for validating docking results and for refining the understanding of the molecular recognition process.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

A comprehensive search of scientific literature did not yield specific studies reporting Density Functional Theory (DFT) calculations for this compound. Consequently, detailed research findings, data tables on its electronic structure, and specific reactivity insights derived from DFT for this particular compound are not available in the reviewed sources.

While DFT is a powerful tool for investigating the electronic properties of molecules, including quinazoline (B50416) derivatives, specific computational studies on this compound appear to be limited or not publicly documented. Such calculations would typically provide valuable information on parameters like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and atomic charges, which are crucial for understanding the molecule's reactivity and potential interaction mechanisms. However, without dedicated studies on this compound, a detailed analysis based on DFT is not possible at this time.

Analytical Methodologies for Research and Characterization of Quinazolinone Derivatives

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are indispensable for providing detailed information regarding the molecular structure of quinazolinone derivatives. These techniques allow researchers to definitively confirm the identity and structural integrity of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules, including the quinazolinone class of compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical insights into the molecular architecture.

¹³C NMR spectroscopy is instrumental in defining the carbon framework of the molecule. The chemical shifts of the carbonyl carbon at position 4 (C4) and the imine carbon at position 2 (C2) are characteristic features of the quinazolinone ring system. The resonance positions of the other carbon atoms in the spectrum correspond to the carbons of the benzene (B151609) ring and any appended substituents, which facilitates the complete structural assignment. Although specific ¹H and ¹³C NMR data for 2,5-Dichloroquinazolin-4-ol are not detailed in the available literature, the following table illustrates typical chemical shift ranges observed for related quinazolinone structures.

| Atom | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic Protons | 6.5 - 8.5 | Chemical shifts are highly dependent on the nature and position of substituents on the aromatic ring. |

| N-H Proton | 10.0 - 12.5 | Typically observed as a broad singlet; its chemical shift can be influenced by the solvent and sample concentration. |

| Carbonyl Carbon (C4) | 160 - 180 | The resonance of the amide carbonyl carbon is a characteristic feature of the quinazolinone ring. |

| Aromatic Carbons | 110 - 150 | The specific chemical shifts are determined by the substitution pattern on the benzene ring. |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the various functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to exhibit a series of characteristic absorption bands that confirm its molecular structure.

Key vibrational frequencies that are anticipated include:

N-H Stretching: A broad absorption band is expected in the 3200-3400 cm⁻¹ region, which is characteristic of the N-H bond in the quinazolinone ring.

C=O Stretching: A strong and sharp absorption band, typically appearing in the range of 1650-1700 cm⁻¹, is indicative of the carbonyl group at the 4-position.

C=N Stretching: An absorption band in the 1600-1640 cm⁻¹ region is expected for the imine functionality.

C-Cl Stretching: The presence of chloro substituents would give rise to absorption bands in the fingerprint region, generally below 800 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically result in bands observed above 3000 cm⁻¹.

Aromatic C=C Stretching: The benzene ring would produce multiple absorption bands in the 1450-1600 cm⁻¹ region.

The exact positions of these absorption bands can offer clues about the electronic environment of the associated functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C=O Stretch | 1650 - 1700 |

| C=N Stretch | 1600 - 1640 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | < 800 |

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, which is crucial for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would be utilized to confirm its molecular formula, which is C₈H₄Cl₂N₂O.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique first separates the components of a mixture using gas chromatography before they are introduced into the mass spectrometer. It is a valuable tool for assessing the purity of a sample and for identifying any volatile impurities.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which enables the determination of the precise elemental composition of the molecular ion. This is a critical step for the unambiguous confirmation of the chemical formula of a newly synthesized compound. The fragmentation pattern that is observed in the mass spectrum can also yield valuable structural information. In the case of this compound, the isotopic pattern of the molecular ion peak would be characteristic of a molecule that contains two chlorine atoms.

| Technique | Information Obtained | Expected Value for C₈H₄Cl₂N₂O |

|---|---|---|

| Mass Spectrometry | Molecular Ion (M⁺) | m/z value consistent with the calculated molecular weight. |

| HRMS | Exact Mass | [M+H]⁺ or other adducts corresponding to the calculated exact mass. |

Chromatographic Techniques for Purity Assessment and Stability Studies

Chromatographic methods are fundamental for the separation of the components of a mixture. They are extensively used to assess the purity of synthesized compounds and to monitor their stability over a period of time.

Thin Layer Chromatography (TLC) is a simple, rapid, and economical technique that is widely used to monitor the progress of chemical reactions and to obtain a preliminary assessment of the purity of the resulting product. By applying a small spot of the reaction mixture onto a TLC plate and allowing a suitable solvent system to move up the plate, the disappearance of the starting materials and the appearance of the product can be visualized, typically under ultraviolet (UV) light.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound for a given TLC system. A pure compound is expected to appear as a single spot on the TLC plate. While specific TLC conditions for this compound are not available in the literature, a typical system would likely involve a silica (B1680970) gel plate as the stationary phase and a mobile phase composed of a mixture of a non-polar solvent (such as hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol).

| Parameter | Utility |

|---|---|

| Mobile Phase Composition | The solvent system is optimized to achieve a good separation between the starting materials, the desired product, and any byproducts. |

| Retention Factor (Rf) | The Rf value is used to identify the product spot and to provide an initial assessment of its purity. A single spot is indicative of a high degree of purity. |

| Visualization | A UV lamp (typically at 254 nm) is commonly used for visualization, as quinazolinones are often UV-active compounds. |

High Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique for the separation, identification, and quantification of chemical compounds. It is the preferred method for accurately determining the purity of quinazolinone derivatives and for conducting comprehensive stability studies.

In a typical reverse-phase HPLC method, a non-polar stationary phase (such as C18) is used in conjunction with a polar mobile phase, which is often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound of interest is detected as it elutes from the column, usually with a UV detector set to a wavelength at which the compound exhibits maximum absorbance. The retention time is a characteristic parameter used for the identification of a compound under a specific set of chromatographic conditions.

For quantitative analysis, a calibration curve is generated by plotting the peak area as a function of the concentration of a series of standard solutions. The purity of an unknown sample can then be determined by comparing its peak area to this calibration curve.

Stability studies typically involve subjecting the compound to various stress conditions, such as elevated temperature, humidity, light, and acidic or basic environments. The samples are then analyzed by HPLC at different time intervals. The appearance of new peaks and a decrease in the area of the main peak are indicative of degradation. This approach allows for the identification of degradation products and the determination of the compound's shelf-life. Although a specific HPLC method for this compound is not described in the literature, the general principles of HPLC are broadly applicable to the analysis of quinazolinone derivatives. farmaciajournal.com

| Parameter | Description |

|---|---|

| Column | A reverse-phase column (e.g., C18, C8) is typically employed. |

| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent and an organic solvent (e.g., water/acetonitrile or water/methanol) is used. |

| Detector | A UV detector is set at a wavelength of maximum absorbance for the specific quinazolinone derivative being analyzed. |

| Retention Time | This parameter is used for the qualitative identification of the compound. |

| Peak Area | The integrated area of the peak is used for the quantitative analysis of purity and for the assessment of stability. |

Single-Crystal X-ray Diffraction for Absolute Structural Confirmation

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds. In the research of quinazolinone derivatives, this methodology provides the absolute structural confirmation, offering precise data on bond lengths, bond angles, and stereochemistry, which are crucial for understanding the compound's properties and reactivity.

The process involves irradiating a single crystal of the target compound with a focused X-ray beam. The subsequent diffraction pattern, resulting from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded. By analyzing the positions and intensities of the diffracted beams, researchers can construct a detailed three-dimensional model of the electron density within the crystal. From this model, the precise location of each atom in the molecule can be determined, providing definitive proof of its chemical structure.

For quinazolinone derivatives, single-crystal X-ray diffraction serves to:

Confirm Connectivity: It verifies the expected arrangement of atoms and bonds, confirming that the desired synthetic transformations have occurred.

Determine Stereochemistry: In cases where chiral centers are present, it can establish the absolute configuration of the molecule.

Analyze Conformation: The technique reveals the preferred spatial orientation of different parts of the molecule in the solid state.

Investigate Intermolecular Interactions: It provides insights into how molecules are arranged in the crystal lattice and the nature of non-covalent interactions such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound.

The crystallographic data obtained from these experiments are typically deposited in crystallographic databases, ensuring their accessibility to the wider scientific community.

Research Findings from a Representative Quinazolinone Derivative

The compound was dissolved in a mixture of ethanol (B145695) and dichloromethane, and crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent at 20 °C. mdpi.com The data collection was performed on a Bruker APEX II area detector diffractometer using graphite-monochromated Mo Kα radiation. mdpi.com The structure was then solved using direct methods and refined by full-matrix least-squares on F². mdpi.com

The analysis revealed that the quinazoline (B50416) part of the molecule was approximately planar. mdpi.comresearchgate.net The study also detailed the dihedral angles between the quinazoline plane and other parts of the molecule, providing a comprehensive understanding of its three-dimensional shape. mdpi.com Furthermore, the investigation of the crystal packing revealed the presence of π-π stacking interactions, which contribute to the formation of a three-dimensional supramolecular structure. mdpi.com

Below is a table summarizing the crystallographic data for this representative quinazolinone derivative.

| Parameter | Value |

| Empirical formula | C₁₈H₁₂BrCl₂N₅O |

| Formula weight | 465.14 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P 2₁/c |

| Unit cell dimensions | a = 14.546(3) Å, α = 90° |

| b = 9.883(2) Å, β = 98.45(3)° | |

| c = 13.593(3) Å, γ = 90° | |

| Volume | 1930.8(7) ų |

| Z | 4 |

| Density (calculated) | 1.600 Mg/m³ |

| Absorption coefficient | 2.584 mm⁻¹ |

| F(000) | 936 |

| Crystal size | 0.20 x 0.18 x 0.15 mm³ |

| Theta range for data collection | 2.25 to 25.50° |

| Index ranges | -17<=h<=17, -12<=k<=12, -16<=l<=16 |

| Reflections collected | 11189 |

| Independent reflections | 3591 [R(int) = 0.0385] |

| Completeness to theta = 25.50° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.690 and 0.621 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3591 / 0 / 254 |

| Goodness-of-fit on F² | 1.042 |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.0964 |

| R indices (all data) | R1 = 0.0544, wR2 = 0.1037 |

| Largest diff. peak and hole | 0.444 and -0.563 e.Å⁻³ |

Data for a representative pyrazol-quinazolinone derivative as reported in Crystals 2023, 13, 1254. mdpi.comresearchgate.net

This detailed crystallographic information is fundamental for correlating the structure of quinazolinone derivatives with their chemical and biological activities, thereby guiding the design of new compounds with desired properties.

Future Research Directions and Therapeutic Advancement

Development of More Efficient and Environmentally Benign Synthetic Strategies for Halogenated Quinazolinones

The synthesis of quinazolinone derivatives has evolved significantly, with a growing emphasis on green chemistry principles to minimize environmental impact. nih.govbenthamscience.com Traditional methods often involve harsh reaction conditions, hazardous solvents, and multi-step procedures. ujpronline.com Modern approaches are focused on improving efficiency and sustainability.

Key advancements include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. ujpronline.comnih.gov

Ultrasound-promoted synthesis: The use of ultrasonic radiation offers an energy-efficient and environmentally friendly method for synthesizing quinazolinones, often in aqueous media. nih.govujpronline.com

Catalyst-free and solvent-free reactions: Mechanochemical grinding and solid-phase synthesis are being explored to eliminate the need for solvents and catalysts. nih.gov

One-pot synthesis: Combining multiple reaction steps into a single procedure improves efficiency and reduces waste. ujpronline.com

Use of green catalysts and solvents: Bio-based solvents and recyclable catalysts are being employed to create more sustainable synthetic routes. benthamscience.comresearchgate.net

These environmentally benign strategies are crucial for the large-scale and cost-effective production of halogenated quinazolinones for further research and potential clinical applications. nih.gov

Targeted Synthesis of 2,5-Dichloroquinazolin-4-ol Analogues with Enhanced Biological Activity and Improved Selectivity

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. mdpi.com The targeted synthesis of analogs of this compound aims to optimize its therapeutic potential by modifying its structure to enhance interactions with biological targets and improve selectivity, thereby reducing off-target effects. nih.gov

Structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 3, 6, and 8 positions of the quinazolinone ring are particularly important for various pharmacological activities. nih.gov For instance, the introduction of different heterocyclic moieties at position 3 has been shown to increase biological activity. nih.gov Halogen atoms, such as the chlorine in this compound, can significantly influence the physicochemical properties and biological activity of the molecule. nih.govnih.gov

Future synthetic efforts will likely focus on creating a diverse library of this compound analogs with systematic variations at key positions to identify compounds with superior potency and selectivity for specific biological targets. nih.gov

Integration of Advanced Computational Chemistry and Machine Learning Algorithms for Rational Drug Design Optimization

The integration of computational chemistry and machine learning is revolutionizing the drug discovery process. researchgate.net These in silico methods provide valuable insights into the interactions between small molecules and their biological targets, enabling a more rational and efficient approach to drug design. globalresearchonline.netnih.gov

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, helping to understand the binding mode and affinity. globalresearchonline.netnih.gov

Virtual Screening: Large libraries of compounds can be computationally screened to identify potential hits with desired biological activity. mdpi.com

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to assess the drug-likeness of a compound in the early stages of development. nih.gov

Machine Learning: Algorithms can be trained on existing data to predict the biological activity of new compounds and optimize their structures for desired properties.

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising this compound analogs, thereby saving time and resources. researchgate.netglobalresearchonline.net

Exploration of Combination Therapies Involving Quinazolinone Derivatives to Combat Disease Resistance

Drug resistance is a major challenge in the treatment of various diseases, including cancer and infectious diseases. rsc.orgnih.gov Combination therapy, the use of two or more drugs with different mechanisms of action, is a promising strategy to overcome resistance and improve treatment outcomes. nih.gov

Quinazolinone derivatives can be combined with existing therapeutic agents to achieve synergistic effects. rsc.org The rationale behind this approach is that the combination of drugs can target multiple pathways involved in the disease process, making it more difficult for resistance to develop. nih.gov The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is also being explored to develop multi-target drugs. rsc.orgnih.gov

Future research will focus on identifying effective combination therapies involving this compound and its analogs for various diseases, with a particular emphasis on overcoming drug resistance. eurekaselect.com

Investigating Novel Biological Targets and Broader Disease Indications for Halogenated Quinazolinones

Halogenated quinazolinones exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govrsc.orgnih.govresearchgate.net While much research has focused on their potential as anticancer agents, particularly as inhibitors of receptor tyrosine kinases like EGFR, there is a growing interest in exploring their therapeutic potential for other diseases. nih.govscispace.com

The diverse pharmacological profile of this class of compounds suggests that they may interact with multiple biological targets. researchgate.netmdpi.comymerdigital.com Identifying these novel targets is crucial for understanding their mechanisms of action and expanding their therapeutic applications. globalresearchonline.net

Future investigations will likely involve screening halogenated quinazolinones against a broader range of biological targets and disease models to uncover new therapeutic opportunities. globalresearchonline.netrsc.org

Refinement of Structure-Activity Relationships through Systematic Chemical Modifications and Biological Assays

A thorough understanding of the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective drug candidates. acs.orgresearchgate.net For this compound and its analogs, this involves systematically modifying the chemical structure and evaluating the impact of these changes on biological activity through a battery of in vitro and in vivo assays. nih.govjst.vn

Key aspects of SAR refinement include:

Systematic modification of substituents: Altering the nature, size, and position of substituents on the quinazolinone core to probe their influence on activity. acs.org

Introduction of diverse functional groups: Exploring the effects of different functional groups on the physicochemical properties and biological activity of the compounds.

Comprehensive biological evaluation: Utilizing a range of assays to assess the potency, selectivity, and mechanism of action of the synthesized analogs. nih.gov

Through an iterative process of chemical synthesis and biological testing, a detailed SAR map can be constructed, guiding the optimization of this compound as a lead compound for the development of new therapeutics.

Table 1: Summary of Future Research Directions for this compound and its Analogs

| Research Direction | Key Focus Areas | Potential Outcomes |

| Efficient and Green Synthesis | Microwave and ultrasound assistance, catalyst-free and solvent-free methods, one-pot synthesis, green catalysts and solvents. | More sustainable, cost-effective, and scalable production of halogenated quinazolinones. |

| Targeted Synthesis of Analogs | Structural modifications at key positions (2, 3, 6, and 8) of the quinazolinone ring to enhance biological activity and selectivity. | Development of drug candidates with improved therapeutic indices and reduced side effects. |

| Computational Chemistry and Machine Learning | Molecular docking, virtual screening, ADMET prediction, and machine learning for rational drug design. | Accelerated discovery and optimization of potent and selective this compound analogs. |

| Combination Therapies | Combining quinazolinone derivatives with other drugs to overcome resistance and achieve synergistic effects. | More effective treatment strategies for complex diseases like cancer and infectious diseases. |

| Novel Biological Targets and Indications | Screening against a broad range of targets and disease models to identify new therapeutic applications beyond cancer. | Expansion of the therapeutic potential of halogenated quinazolinones to other disease areas. |

| Structure-Activity Relationship (SAR) Refinement | Systematic chemical modifications and comprehensive biological evaluation to build a detailed SAR map. | A deeper understanding of the molecular requirements for biological activity, guiding further drug design efforts. |

Q & A

Basic Synthesis and Characterization

Q: What are the optimal reaction conditions for synthesizing 2,5-Dichloroquinazolin-4-ol, and how can its purity be validated? A: Synthesis typically involves refluxing precursors in polar aprotic solvents like DMSO or ethanol under controlled temperatures (e.g., 18-hour reflux at 80–100°C). For purification, recrystallization using water-ethanol mixtures is effective. Purity validation requires melting point determination (e.g., 141–143°C observed in analogous quinazolinone derivatives) and analytical techniques like NMR and HRMS to confirm structural integrity. For example, δH and δC NMR data (500 MHz, CDCl₃) can resolve aromatic protons and confirm substituent positions, while HRMS ensures molecular ion consistency .

Advanced Reaction Optimization

Q: How can researchers optimize yields in multi-step syntheses involving this compound derivatives? A: Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enhance cross-coupling reactions, achieving ~78–90% yields in Sonogashira or Suzuki couplings .

- Solvent systems : Ethanol-DMF mixtures improve solubility during recrystallization .

- Reaction monitoring : TLC or HPLC tracks intermediate formation to minimize side products.

Example: A one-pot Sonogashira coupling with 3-butyn-1-ol in THF at 80°C yielded 78% product after column chromatography .

Data Contradiction Analysis

Q: How should researchers address discrepancies in biological activity data for this compound analogs? A: Contradictions often arise from assay variability or impurities. Mitigation strategies:

- Replicate experiments : Ensure consistency across biological replicates (e.g., antimicrobial assays in triplicate).

- Analytical validation : Use HPLC or LC-MS to confirm compound purity (>95%) before testing .

- Control standardization : Compare against established standards (e.g., 3,5-Dichloro-4-hydroxybenzoic acid, CAS 3336-41-2) to calibrate activity thresholds .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating the bioactivity of this compound derivatives? A:

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC₅₀ values) with dose-response curves .

- Mechanistic studies : Molecular docking to predict binding affinity to target enzymes (e.g., dihydrofolate reductase) .

Safety and Hazard Management

Q: What safety protocols are critical when handling this compound in the lab? A:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of chlorinated vapors.

- Waste disposal : Follow EPA guidelines for halogenated waste, as improper disposal risks environmental contamination .

Advanced Spectroscopic Characterization

Q: How can researchers resolve overlapping signals in NMR spectra of this compound derivatives? A:

- High-field NMR : Use 500 MHz+ instruments for better resolution of aromatic protons.

- Deuteration : Replace exchangeable protons (e.g., -OH) with deuterium to simplify spectra.

- 2D techniques : HSQC and HMBC correlate protons with carbons to assign complex multiplicities (e.g., δH 8.35 ppm correlated to δC 137.4 ppm in quinazoline cores) .

Computational Modeling

Q: Which computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitutions? A:

- DFT calculations : Gaussian or ORCA software to model transition states and activation energies.

- Molecular electrostatic potential (MEP) maps : Identify electron-deficient sites (e.g., C-2 and C-5 positions) prone to nucleophilic attack .

Stability and Storage

Q: What conditions ensure long-term stability of this compound? A:

- Storage : Desiccate at –20°C in amber vials to prevent photodegradation.

- Stability assays : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。